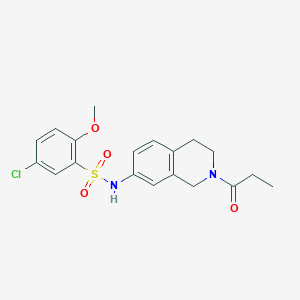

5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

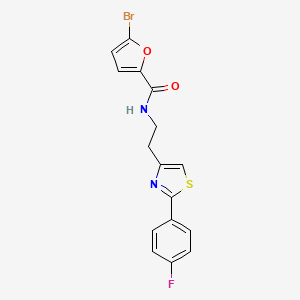

The compound is an organic molecule that includes functional groups such as chloro, methoxy, propionyl, tetrahydroisoquinoline, and benzenesulfonamide. These groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .

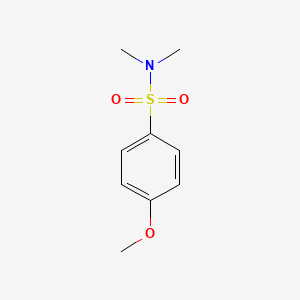

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a benzenesulfonamide core, with various substituents attached. The 5-chloro-2-methoxy group suggests a benzene ring substituted with chlorine and methoxy groups. The N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl) group suggests an isoquinoline structure attached to the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the benzenesulfonamide group might participate in acid-base reactions .Physical And Chemical Properties Analysis

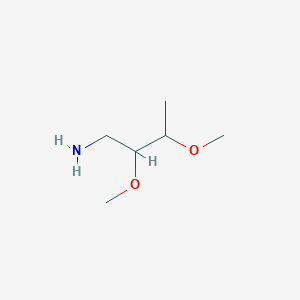

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like sulfonamide) could increase its solubility in polar solvents .科学的研究の応用

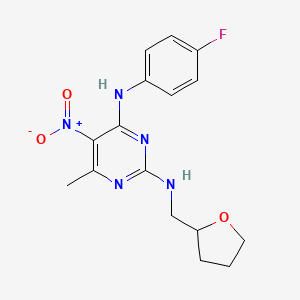

- Research suggests that this compound exhibits anticancer activity. It may interfere with cancer cell growth and proliferation, making it a potential candidate for drug development in oncology .

- Some studies have explored the anti-HIV properties of related indole derivatives. While specific data on this compound are limited, its structural features warrant further investigation for potential antiviral applications .

- 5-Chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been reported as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Understanding its role in glyburide synthesis is crucial for pharmaceutical development .

- Recent research highlights the use of radical-based catalytic protodeboronation of alkyl boronic esters. This compound could potentially serve as a catalyst in such reactions, enabling valuable transformations like anti-Markovnikov alkene hydromethylation .

Anticancer Potential

Anti-HIV Activity

Glyburide Synthesis Intermediate

Hydromethylation Catalyst

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it might be involved in various biochemical reactions, potentially influencing multiple pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s challenging to predict how these factors might affect its activity .

将来の方向性

特性

IUPAC Name |

5-chloro-2-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-9-8-13-4-6-16(10-14(13)12-22)21-27(24,25)18-11-15(20)5-7-17(18)26-2/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYOZVJPKSFYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)

![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)

![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)